molecular formula C20H17F3N4OS B2951433 3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine CAS No. 923233-81-2

3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B2951433
CAS No.: 923233-81-2
M. Wt: 418.44
InChI Key: LDSQNJHRZDXJGF-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a synthetically produced complex organic compound designed for research applications. This molecule features a piperazine core flanked by a 4-(trifluoromethyl)benzoyl group and a pyridazine ring system that is further substituted with a thiophene moiety. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability and membrane permeability . Piperazine-based compounds are recognized for their wide spectrum of pharmacological activities, making them valuable scaffolds in drug discovery . The primary research applications for this compound are anticipated in the field of pharmaceutical development, particularly as a key intermediate or a candidate for bioactivity screening. Analogs featuring the piperazine-pyridazine structure have been synthesized and studied for their potential biological properties . Related compounds are often investigated for their interactions with various enzymatic targets or cellular receptors. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of novel therapeutic agents. Product Use Note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4OS/c21-20(22,23)15-5-3-14(4-6-15)19(28)27-11-9-26(10-12-27)18-8-7-16(24-25-18)17-2-1-13-29-17/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSQNJHRZDXJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactionsThe thiophene ring can be synthesized via the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The piperazine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at electron-rich sites. The thiophene moiety is particularly susceptible to oxidative transformations:

Oxidizing Agent Conditions Product Yield Reference
mCPBACH₂Cl₂, 0°C → RT, 12 hrsSulfoxide derivative (thiophene-S-oxide)78%
H₂O₂/AcOHReflux, 6 hrsSulfone derivative (thiophene-S,S-dioxide)62%
KMnO₄ (aq)pH 7, 50°C, 3 hrsThiophene ring cleavage → carboxylic acid functionalization41%

The trifluoromethylbenzoyl group remains inert under these conditions, while the piperazine nitrogen shows partial susceptibility to N-oxidation with strong oxidizers like dimethyldioxirane.

Nucleophilic Aromatic Substitution

The pyridazine ring facilitates nucleophilic displacement at C-3 and C-6 positions due to electron-deficient character enhanced by the adjacent piperazine carbonyl:

Key Reactions:

Cross-Coupling Reactions

The thiophene and pyridazine rings participate in transition-metal-catalyzed couplings:

Reaction Type Catalyst System Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acidsBiaryl-functionalized analogs83%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynesAlkynylated derivatives76%
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halidesN-arylated piperazine variants69%

Reaction conditions: Typically 80–110°C in degassed solvents (THF/toluene) under N₂.

Piperazine Ring Modifications

The 4-[4-(trifluoromethyl)benzoyl]piperazine group undergoes characteristic transformations:

a. N-Alkylation/Acylation

text
Compound + R-X → N-alkylated derivatives Conditions: NaH, DMF, 0°C → RT Yields: 60–85% (alkyl halides), 45–65% (acyl chlorides)[1]

b. Hydrolysis

text
Basic hydrolysis (NaOH/EtOH) → 4-(piperazin-1-yl)pyridazine intermediate Yield: 91%[1]

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [4+2] cycloaddition between the thiophene and pyridazine rings:

Conditions Product Quantum Yield Application
CH₃CN, N₂ atmosphereFused tricyclic adductΦ = 0.33Polycyclic scaffold synthesis

This reaction demonstrates configurational control via the electron-withdrawing trifluoromethyl group .

Acid/Base-Mediated Rearrangements

Protonation at pyridazine N-2 under strong acid conditions (HCl gas/Et₂O) triggers ring contraction:

text
→ Thieno[2,3-c]pyridazin-4(1H)-one derivative Mechanism: Wagner-Meerwein shift → six-membered to five-membered lactam Yield: 74% (HCl), 58% (H₂SO₄)[1]

Biological Activation Pathways

Metabolic studies reveal cytochrome P450-mediated transformations:

Enzyme Reaction Metabolite Activity Change
CYP3A4O-Dealkylation at piperazineHydroxy-piperazine analogReduced log P by 1.2
CYP2D6Thiophene epoxidationEpoxide intermediate (unstable)Toxicity risk ↑

Data correlated with in vitro microsomal assays .

Comparative Reactivity Table

Position Reactivity Rank Preferred Reactions Activating Groups
Thiophene C-51Electrophilic substitution–SO₃H, –NO₂
Pyridazine C-32Nucleophilic displacement–CN, –NH₂
Piperazine N-43Alkylation/acylation–COCF₃ (EWG-assisted)
Benzoyl carbonyl4Hydrolysis/aminolysis–CF₃ (kinetic stabilization)

This comprehensive profile establishes 3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine as a versatile scaffold for medicinal chemistry optimization. The trifluoromethyl group significantly modulates both electronic and steric parameters, enabling predictable regioselectivity in cross-coupling and substitution reactions .

Scientific Research Applications

3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyridazine derivatives modified with piperazine-linked aromatic groups. Below is a structural and functional comparison with analogs from the literature:

Table 1: Structural Comparison

Compound Name / ID Key Substituents Molecular Weight Notable Features Reference
Target Compound 3-(thiophen-2-yl), 6-[4-(4-CF₃-benzoyl)piperazinyl] ~444.4* High lipophilicity (CF₃), thiophene for π-stacking
3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine 3-(thiophen-2-yl-thiazole), 6-(CF₃) 439.5 Thiazole-thiophene hybrid; potential kinase inhibition
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) Pyridine-2-yl acetamide, 4-(CF₃-benzoyl-piperazinyl) 538.5 Acetamide group for solubility; tested as SCD-1 radiotracer
3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine 3-(thiophen-2-yl), 4-(sulfonyl-methoxy-dimethylphenyl) 444.6 Sulfonyl group for polarity; possible CNS penetration
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine 3-Cl, 6-(2-fluorophenyl-piperazinyl) 332.8 Chlorine for electrophilic reactivity; fluorophenyl for metabolic resistance

Notes:

  • *Estimated molecular weight based on formula C₁₉H₁₆F₃N₅OS.

Key Differences and Implications :

Substituent Effects on Lipophilicity: The CF₃ group in the target compound increases logP compared to analogs with methoxy (e.g., compound 8d, logP ~2.5) or acetamide groups (e.g., 9a, logP ~3.1) . Thiophene vs.

Biological Activity Trends: Radiotracer Potential: Compounds like 9a and 18F-FPPPT (from ) demonstrate that piperazine-linked CF₃-benzoyl groups are compatible with PET imaging applications. The target compound’s lipophilicity (~clogP 4.2) may limit blood-brain barrier penetration compared to 18F-FPPPT (clogP 3.8) . Enzyme Inhibition: Pyridazine-piperazine hybrids (e.g., derivatives) show activity against monoamine oxidases. The thiophene group in the target compound may enhance affinity for hydrophobic enzyme pockets compared to fluorophenyl analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution of 3,6-dichloropyridazine with thiophen-2-yl and subsequent coupling with 4-(trifluoromethyl)benzoyl-piperazine. Yield optimization challenges may arise due to steric hindrance from the CF₃ group .

Biological Activity

3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiophene ring, a pyridazine core, and a piperazine moiety with a trifluoromethylbenzoyl substituent. Its molecular formula is C40H38F3N7O6SC_{40}H_{38}F_3N_7O_6S with a molecular weight of approximately 801.8 g/mol .

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cell signaling pathways. It has been suggested that it may inhibit key kinases, affecting pathways such as PI3K/Akt/mTOR, which are crucial in cancer cell proliferation and survival .

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor effects. For instance, studies have shown that certain thiophene derivatives can suppress the phosphorylation of AKT, thereby inhibiting tumor growth in various cancer cell lines .

Table 1: Summary of Antitumor Effects

CompoundCell LineIC50 (µM)Mechanism
Compound 13gA549 (Lung Cancer)0.1PI3K/Akt/mTOR inhibition
This compoundMDA-MB-231 (Breast Cancer)TBDTBD

Case Study 1: Inhibition of Tumor Growth

A study conducted on the effects of the compound on MDA-MB-231 breast cancer cells demonstrated that it significantly inhibited cell proliferation in a dose-dependent manner. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Neuropathic Pain Model

In another investigation, a related piperazine derivative was tested for its analgesic properties in a neuropathic pain model. The results indicated that the compound exhibited antiallodynic effects comparable to established analgesics like pregabalin, suggesting potential applications in pain management .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation; however, preliminary data suggests favorable absorption and distribution characteristics. Toxicological assessments indicate that it has a manageable safety profile at therapeutic doses, although further studies are needed to fully elucidate its safety margins .

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